2-(Chloromethyl)-4-nitrophenol

Description

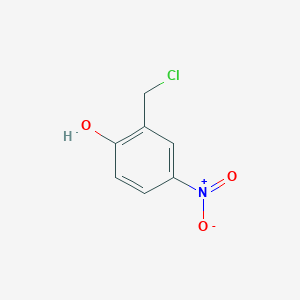

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNPZIYGODMAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183886 | |

| Record name | Phenol, 2-(chloromethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-19-5 | |

| Record name | 2-(Chloromethyl)-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2973-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2973-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(chloromethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74PC7TJ1MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the History, Synthesis, and Application of 2-(Chloromethyl)-4-nitrophenol

Abstract

This technical guide provides an in-depth exploration of 2-(Chloromethyl)-4-nitrophenol (CAS No. 2973-19-5), a pivotal intermediate in synthetic organic chemistry. We will traverse the historical landscape that led to its synthesis, grounded in the development of fundamental aromatic reactions. The guide offers a detailed mechanistic analysis of its primary synthetic route, the Blanc chloromethylation, and presents validated experimental protocols. Furthermore, we examine the compound's unique reactivity, which stems from its dual functional handles—the electrophilic chloromethyl group and the reducible nitro group. These features make it an invaluable building block in the development of complex molecules, including active pharmaceutical ingredients (APIs), dyes, and pigments. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile reagent.

Section 1: Compound Profile and Physicochemical Properties

This compound is a specialized organic compound valued for its utility as a synthetic intermediate.[1] Its structure, featuring a phenol ring substituted with a chloromethyl group ortho to the hydroxyl and a nitro group para to it, provides a unique combination of reactive sites.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 2973-19-5[1][2][3] |

| Molecular Formula | C₇H₆ClNO₃[1][2][3] |

| Molecular Weight | 187.58 g/mol [1][2][3] |

| IUPAC Name | This compound[1][2] |

| Synonyms | 2-hydroxy-5-nitrobenzyl chloride, α-Chloro-4-nitro-o-cresol[2][4] |

| InChI Key | PJNPZIYGODMAQE-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical and Safety Data

| Property | Value |

| Appearance | Off-white solid[3][5] |

| Melting Point | 128 °C (decomposes)[3][4][6] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage[2] |

| GHS Pictograms | Corrosive[2] |

| Hazard Codes | C (Corrosive)[3][5] |

| Risk Statements | R34: Causes burns[3] |

Section 2: Historical Context and Discovery

The conceptualization and synthesis of this compound are not attributable to a single moment of discovery but rather to the logical culmination of established nineteenth and early twentieth-century organic chemistry. Its existence is a direct consequence of the development of two key reaction classes: the nitration of phenols and the chloromethylation of aromatic rings.

The synthesis of simple nitrophenols was well-established long before the title compound was prepared. The direct nitration of phenol with dilute nitric acid produces a mixture of 2-nitrophenol and 4-nitrophenol, the latter being the direct precursor for our compound of interest.[7][8]

The critical reaction enabling the synthesis of this compound is the Blanc chloromethylation . This reaction, which introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring, was first reported by Grassi-Cristaldi and Maselli in 1898 and was later extensively developed and popularized by the French chemist Gustave Louis Blanc in 1923.[9][10][11][12] The reaction typically involves treating an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[9][10] The discovery and optimization of this powerful reaction provided chemists with a reliable method to create benzylic chlorides, which are highly valuable synthetic intermediates.[12][13]

The synthesis of this compound, therefore, represents the strategic application of the well-understood Blanc reaction to a readily available and highly functionalized substrate, 4-nitrophenol.

Section 3: Synthetic Methodologies: A Mechanistic Perspective

The preparation of this compound is predominantly achieved through a single, highly effective route. Understanding the mechanism is key to appreciating its efficiency and regioselectivity.

Primary Synthetic Route: Electrophilic Chloromethylation of 4-Nitrophenol

The most common and industrially significant method for synthesizing this compound is the direct chloromethylation of 4-nitrophenol, an example of the Blanc reaction.[1]

Causality of Experimental Design: This method is preferred due to the high reactivity of the phenol ring and the precise regiochemical control afforded by the existing substituents. The reaction is an electrophilic aromatic substitution. The hydroxyl group (-OH) of 4-nitrophenol is a potent activating group and an ortho, para-director.[1] Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director.[1] The activating influence of the hydroxyl group overwhelmingly dictates the position of the incoming electrophile. Since the para position is already occupied by the nitro group, substitution is directed almost exclusively to the ortho positions.

Mechanism Deep Dive: The reaction is catalyzed by a Lewis acid, most commonly zinc chloride (ZnCl₂).[1] Its role is to facilitate the formation of a potent electrophile from formaldehyde and hydrogen chloride. The mechanism proceeds as follows:

-

The carbonyl oxygen of formaldehyde is protonated by HCl, or it coordinates with the Lewis acid (ZnCl₂).

-

This activation makes the carbonyl carbon highly electrophilic.

-

The electron-rich phenol ring performs a nucleophilic attack on the activated formaldehyde, typically at the C2 position (ortho to the -OH group).

-

This forms a hydroxymethyl intermediate, which subsequently rearomatizes.

-

The resulting benzyl alcohol is rapidly converted to the final chloromethyl product under the acidic reaction conditions.[10]

The active electrophile is often depicted as the chloromethyl cation (ClCH₂⁺), which is formed from formaldehyde and HCl with the help of the catalyst.[1][10]

Caption: Synthetic utility of this compound.

Its derivatives have found applications in:

-

Pharmaceuticals: As a key intermediate for various APIs. [1]* Dyes and Pigments: The chromophoric nitro group and the ability to attach other moieties make it a useful precursor in the dye industry. [1]* Material Science: Used in the synthesis of functionalized polymers and resins.

Section 6: Conclusion and Future Outlook

This compound is a testament to the power of applying fundamental chemical reactions to functionalized substrates. Born from the pioneering work on electrophilic aromatic substitution, its synthesis via the Blanc chloromethylation of 4-nitrophenol remains a robust and efficient process. Its true value lies in the versatile and orthogonal reactivity of its chloromethyl and nitro groups, which has cemented its role as a crucial building block for researchers in medicinal chemistry, material science, and industrial synthesis. Future research may focus on developing greener synthetic protocols that avoid chlorinated solvents or utilize alternative catalytic systems to enhance safety and sustainability.

Section 7: References

-

J&K Scientific LLC. (2025). Blanc chloromethylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

-

Wikiwand. (n.d.). Blanc chloromethylation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 2973-19-5. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Blanc Chloromethylation Reaction. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from [Link]

-

Organic Reactions. (2026). Chloromethylation of Aromatic Compounds. Retrieved from [Link]

-

Google Patents. (n.d.). CN1118776A - Preparation of nitro phenol. Retrieved from

-

ChemSynthesis. (2025). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Retrieved from [Link]

-

Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

-

Google Patents. (n.d.). US3510527A - Preparation of p-nitrophenols. Retrieved from

-

Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Retrieved from

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). Nitrofungin. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H6ClNO3 | CID 76305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 2973-19-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-氯甲基-4-硝基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-CHLOROMETHYL-4-NITROPHENOL | 2973-19-5 [chemicalbook.com]

- 6. 2-CHLOROMETHYL-4-NITROPHENOL | 2973-19-5 [chemicalbook.com]

- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 8. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Blanc chloromethylation - Wikiwand [wikiwand.com]

- 11. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 12. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. organicreactions.org [organicreactions.org]

fundamental reaction mechanisms of 2-(Chloromethyl)-4-nitrophenol

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-(Chloromethyl)-4-nitrophenol

Executive Summary

This compound is a versatile organic compound of significant interest in synthetic chemistry and drug development. Its chemical architecture, featuring a phenolic hydroxyl group, a reactive benzylic chloride, and an electron-withdrawing nitro group, imparts a unique and highly exploitable reactivity profile. This guide provides a comprehensive exploration of the core reaction mechanisms of this molecule, offering researchers and drug development professionals the foundational knowledge required to leverage its synthetic potential. We will delve into its primary synthetic routes, dissect the nuanced interplay of its functional groups in directing electrophilic and nucleophilic substitution reactions, and present practical, field-tested protocols. The insights herein are designed to facilitate the rational design of novel molecular entities and streamline the development of complex chemical scaffolds.

Introduction: A Molecule of Dichotomous Reactivity

This compound, with CAS Number 2973-19-5, is a bifunctional aromatic compound that serves as a valuable intermediate in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs)[1]. The molecule's utility stems from the distinct and often competing reactivity of its constituent functional groups. The chloromethyl group, a benzylic halide, is highly susceptible to nucleophilic attack, providing a convenient handle for introducing a wide array of functionalities[2]. Simultaneously, the phenol ring, influenced by the activating hydroxyl group and the deactivating nitro group, can participate in electrophilic aromatic substitution reactions, albeit with specific regioselectivity. Understanding the delicate balance of these electronic effects is paramount to predicting and controlling its chemical behavior. This guide will illuminate these mechanistic principles, providing a robust framework for its application in complex synthetic challenges.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2973-19-5 | [3] |

| Molecular Formula | C₇H₆ClNO₃ | [3][4] |

| Molecular Weight | 187.58 g/mol | [3][4] |

| Appearance | Off-white solid | [4][5] |

| Melting Point | 128-130 °C (decomposes) | [4][5] |

| Boiling Point | 373.4 °C at 760 mmHg | [5] |

| Density | 1.472 g/cm³ | [5] |

| InChIKey | PJNPZIYGODMAQE-UHFFFAOYSA-N | [3][6] |

Spectroscopic Analysis: Spectroscopic techniques are crucial for the structural confirmation of this compound. While specific spectral data can vary with instrumentation and conditions, the following are expected characteristic signals:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the three different substituents.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule, including the benzylic carbon of the chloromethyl group and the aromatic carbons, whose chemical shifts are influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H stretch of the phenol, C-H stretches of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns would likely involve the loss of the chloromethyl group or the nitro group.

Synthesis of this compound: Mechanistic Pathways

The synthesis of this key intermediate is primarily achieved through two strategic multi-step pathways: the direct chloromethylation of a nitrophenol precursor or the nitration of a chloromethylated phenol[2].

Primary Route: Blanc Chloromethylation of 4-Nitrophenol

The most common and industrially relevant method for synthesizing this compound is the electrophilic aromatic substitution of 4-nitrophenol with formaldehyde and hydrogen chloride, a process known as the Blanc chloromethylation[2]. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂)[2].

Mechanism: The reaction proceeds via the formation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺), from formaldehyde and HCl, facilitated by the Lewis acid catalyst[2]. The electron-rich phenol ring then acts as a nucleophile, attacking the electrophile. The directing effects of the substituents on the 4-nitrophenol ring are critical. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director[2][7]. Conversely, the nitro (-NO₂) group is a strong deactivating group and a meta-director[8]. The activating, ortho-directing effect of the hydroxyl group dominates, guiding the incoming chloromethyl group to the position ortho to it, resulting in the desired product[2][7].

Caption: Mechanism of the Blanc Chloromethylation of 4-Nitrophenol.

Experimental Protocol: Synthesis via Blanc Chloromethylation

-

Objective: To synthesize this compound from 4-nitrophenol.

-

Materials: 4-nitrophenol, paraformaldehyde, concentrated hydrochloric acid, zinc chloride, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 4-nitrophenol (1 eq), paraformaldehyde (1.2 eq), and zinc chloride (0.5 eq).

-

Reaction Execution: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (5-10 volumes). Stir the mixture vigorously and begin to bubble hydrogen chloride gas through the reaction mixture.

-

Heating and Monitoring: Slowly warm the reaction to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for using a Lewis acid like ZnCl₂ is to increase the electrophilicity of the formaldehyde, thereby promoting the formation of the chloromethyl cation.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. A solid precipitate should form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent like benzene or a toluene/hexane mixture to yield pure this compound[2][9].

-

Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

-

Alternative Route: Nitration of 2-(Chloromethyl)phenol

An alternative synthetic approach involves the nitration of 2-(chloromethyl)phenol[2]. In this method, the chloromethylated phenol is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄)[2]. The hydroxyl group directs the nitration to the ortho and para positions. Since the para position is sterically more accessible and electronically favored, this compound is a major product.

Core Reaction Mechanisms: A Deeper Dive

The synthetic utility of this compound is largely defined by the reactivity of its chloromethyl group.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group is a benzylic halide, making it highly reactive towards nucleophiles in substitution reactions[2]. This reactivity is the cornerstone of its use as a building block, allowing for the facile introduction of various functional groups. The reaction typically proceeds via an S_N2 mechanism.

Mechanism: The reaction involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the chloride ion in a single, concerted step[10]. The presence of the electron-withdrawing nitro group at the para position enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and potentially accelerating the S_N2 reaction[11].

Caption: General Workflow for Nucleophilic Substitution Reactions.

Experimental Protocol: N-Alkylation of an Amine

-

Objective: To synthesize a 2-((alkylamino)methyl)-4-nitrophenol derivative.

-

Materials: this compound, a primary or secondary amine (e.g., piperidine), potassium carbonate, anhydrous acetonitrile.

-

Procedure:

-

Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq)[11]. The use of an anhydrous solvent is critical to prevent unwanted side reactions with water. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

-

Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere to prevent oxidation[11].

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water[11].

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting product by column chromatography or recrystallization.

-

Electrophilic Aromatic Substitution

Further substitution on the aromatic ring is challenging due to the presence of the deactivating nitro group. However, the regiochemical outcome can be predicted by analyzing the directing effects of all three substituents.

-

-OH group: Strongly activating, ortho, para-directing.

-

-CH₂Cl group: Weakly deactivating, ortho, para-directing.

-

-NO₂ group: Strongly deactivating, meta-directing.

The most probable site for attack by an incoming electrophile is the position that is least deactivated. The position ortho to the hydroxyl group and meta to the nitro group is generally the most favored site for further electrophilic substitution.

Caption: Predicted Regioselectivity for Electrophilic Substitution.

Applications in Drug Development

The unique reactivity of this compound makes it a valuable scaffold in drug discovery and development[12][13][14].

-

Versatile Building Block: Its ability to undergo nucleophilic substitution allows for its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications[1][2]. By reacting it with various nucleophiles (amines, thiols, phenols), a diverse library of compounds can be generated for biological screening.

-

Bioactivity: Nitrophenolic compounds themselves can exhibit biological activity. For instance, derivatives of nitrophenols have been investigated for antimicrobial properties[2]. The core structure serves as a starting point for developing compounds with targeted pharmaceutical effects[2]. The nitro group, in particular, is a feature of several approved drugs and can be a crucial pharmacophore[15]. In some biological systems, the nitro group can be reduced to generate reactive oxygen species, a mechanism exploited in certain antimicrobial agents.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B)[3][5].

-

Signal Word: Danger[5].

-

Hazard Statements: H314: Causes severe skin burns and eye damage[3][5].

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray[5].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[5].

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

-

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing[16].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases[5][16].

Conclusion

This compound is a synthetically powerful intermediate whose reactivity is governed by the interplay of its three distinct functional groups. The high susceptibility of the benzylic chloride to nucleophilic substitution provides a reliable method for molecular elaboration, while the electronic landscape of the aromatic ring dictates the regiochemistry of any further electrophilic substitutions. A firm grasp of these fundamental reaction mechanisms is essential for any researcher aiming to exploit this molecule's potential in the synthesis of novel compounds for materials science, agrochemicals, or, most notably, drug development. By applying the principles and protocols outlined in this guide, scientists can effectively and safely harness the synthetic versatility of this important chemical building block.

References

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

ChemSynthesis. (2025, May 20). 2-Chloromethyl-4-nitrophenol. Retrieved from ChemSynthesis. [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 2973-19-5. Retrieved from Chemical-Suppliers. [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from gsrs. [Link]

-

PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from PubChemLite. [Link]

-

MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes. Retrieved from MDPI. [Link]

-

Wikipedia. (n.d.). Electrophilic substitution. Retrieved from Wikipedia. [Link]

-

StudySmarter. (n.d.). Reaction Mechanism Notes. Retrieved from StudySmarter. [Link]

-

Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from Master Organic Chemistry. [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

ChemBK. (n.d.). 2-Chloromethyl-4-nitrophenol. Retrieved from ChemBK. [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from NIH. [Link]

-

Chemistry LibreTexts. (2020, August 26). Electrophilic Substitution of Phenols. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry Stack Exchange. (2018, November 2). Electrophilic substitution in meta-nitrophenol. Retrieved from Chemistry Stack Exchange. [Link]

-

Korean Chemical Society. (n.d.). Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate. Retrieved from Korean Chemical Society. [Link]

-

European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from European Pharmaceutical Review. [Link]

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from PubMed. [Link]

-

PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium. Retrieved from PLOS One. [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from MDPI. [Link]

-

PubMed. (n.d.). LC/MS applications in drug development. Retrieved from PubMed. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 2973-19-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. echemi.com [echemi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Electrophilic substitution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthetic Routes of 2-(Chloromethyl)-4-nitrophenol

Introduction

2-(Chloromethyl)-4-nitrophenol is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a reactive chloromethyl group, an electron-withdrawing nitro group, and an acidic phenolic hydroxyl group, makes it a versatile intermediate. This trifecta of functional groups allows for a wide range of subsequent chemical transformations, including nucleophilic substitutions, reductions, and electrophilic aromatic substitutions. Consequently, it serves as a critical building block in the synthesis of more complex molecules, finding applications in the development of dyes, pigments, and active pharmaceutical ingredients (APIs).[1]

This technical guide provides a comprehensive review of the primary synthetic routes for this compound. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each pathway, evaluates their respective advantages and limitations, and offers field-proven insights into experimental design and execution. The aim is to equip researchers, chemists, and drug development professionals with the knowledge to select and optimize a synthetic strategy tailored to their specific laboratory or industrial needs, while prioritizing safety, efficiency, and scalability.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and toxicological profile of this compound is a non-negotiable prerequisite to any synthetic work. The compound is a solid at room temperature with a melting point of approximately 128 °C, at which it begins to decompose.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2973-19-5 | [2][3][5] |

| Molecular Formula | C₇H₆ClNO₃ | [1][3][5] |

| Molecular Weight | 187.58 g/mol | [2][3] |

| Melting Point | 128 °C (decomposes) | [2][3][4] |

| Appearance | Off-white to yellow solid | [3] |

| IUPAC Name | This compound | [1][5] |

| SMILES | C1=CC(=C(C=C1[O-])CCl)O | [1][5] |

Trustworthiness through Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage.[2][3][5] Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictogram | GHS05 (Corrosion) | [2][5] |

| Signal Word | Danger | [2][5] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][5] |

| Precautionary Codes | P260, P280, P303+P361+P353, P304+P340, P305+P351+P338, P363 | [2] |

| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, P3 Respirator Cartridges | [2] |

Synthetic Route 1: Direct Chloromethylation of 4-Nitrophenol

The most direct and widely cited method for synthesizing this compound is the electrophilic aromatic substitution of 4-nitrophenol, commonly known as the Blanc chloromethylation reaction.[1]

Principle and Mechanism

This reaction proceeds via the in-situ generation of a highly electrophilic chloromethyl cation (ClCH₂⁺) from formaldehyde and hydrogen chloride. A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often employed to facilitate the formation of this cation.[1]

The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-director. In this competitive scenario, the activating effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the ortho position, as the para position is already occupied by the nitro group.

Caption: Mechanism of Blanc Chloromethylation on 4-Nitrophenol.

Experimental Protocol

The following protocol is a synthesized example based on literature procedures.[1][6] Researchers must consult original sources and perform a thorough risk assessment before implementation.

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 4-nitrophenol, concentrated hydrochloric acid, and paraformaldehyde (or an equivalent source of formaldehyde like formaldehyde diethanol).[1][6]

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or zinc chloride.[1]

-

Reaction Conditions: Heat the mixture to approximately 70 °C with vigorous stirring. Bubble hydrogen chloride gas through the reaction mixture continuously for 4-5 hours.[6] The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Filter the crude product and wash with cold water. For higher purity, recrystallize the solid from a suitable solvent, such as benzene or a toluene/hexane mixture.[1][6] A yield of around 69% has been reported.[6]

Causality and Field Insights

-

Why HCl Gas? Continuously bubbling HCl gas through the mixture ensures the concentration of the chloromethylating agent remains high, driving the reaction equilibrium towards the product.

-

Temperature Control: Maintaining the temperature around 70 °C is a critical balance. Higher temperatures can lead to the formation of polymeric side products and bis-chloromethylated species, while lower temperatures result in a sluggish reaction rate.[1]

-

Solvent Choice: The use of polar aprotic solvents like dichloroethane can improve the solubility of intermediates and enhance reaction efficiency.[1]

Synthetic Route 2: Nitration of 2-(Chloromethyl)phenol

An alternative strategy involves reversing the order of functional group installation: nitration of a pre-formed chloromethylated phenol.[1] This approach can be advantageous if 2-(chloromethyl)phenol is a more readily available or cost-effective starting material.

Principle and Mechanism

This route is another example of electrophilic aromatic substitution. The starting material, 2-(chloromethyl)phenol, is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The potent electrophile in this reaction is the nitronium ion (NO₂⁺), generated from the protonation of nitric acid by the stronger sulfuric acid.

Both the hydroxyl (-OH) and chloromethyl (-CH₂Cl) groups are ortho-, para-directors. However, the hydroxyl group is a much stronger activating group. Therefore, it overwhelmingly dictates the position of nitration. The incoming nitronium ion is directed to the positions ortho and para to the hydroxyl group. Since the ortho position is already occupied by the chloromethyl group, the nitration occurs almost exclusively at the para position.

Caption: Regioselective Nitration of 2-(Chloromethyl)phenol.

Experimental Protocol

This is a general protocol for nitration of phenols. Conditions must be optimized for this specific substrate.

-

Reaction Setup: In a flask cooled in an ice-salt bath, add 2-(chloromethyl)phenol to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the solution of 2-(chloromethyl)phenol, maintaining the internal temperature between 0 and 5 °C. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for a specified time until the reaction is complete (monitored by TLC/GC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and then recrystallize from an appropriate solvent (e.g., ethanol/water).

Causality and Field Insights

-

Why Sulfuric Acid? Sulfuric acid serves two purposes: it acts as a solvent and as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.

-

Strict Temperature Control: This is the most critical parameter. Phenols are highly activated rings that can be easily oxidized or over-nitrated by the strong nitrating mixture. Runaway reactions are a significant hazard. Maintaining a low temperature ensures selectivity and safety.

-

Isomer Separation: While the para-isomer is heavily favored, small amounts of the ortho-isomer (2-(chloromethyl)-6-nitrophenol) may form. The purification step is crucial for isolating the desired product.

Synthetic Route 3: Two-Step Synthesis via Hydroxymethyl Intermediate

This pathway avoids the direct chloromethylation conditions of the Blanc reaction by first introducing a hydroxymethyl group, which is subsequently converted to the chloromethyl group.

Step 1: Hydroxymethylation of 4-Nitrophenol

Principle: This step involves the electrophilic substitution of 4-nitrophenol with formaldehyde under conditions that favor the formation of the alcohol, 2-(hydroxymethyl)-4-nitrophenol, rather than proceeding to the chloride. This is typically achieved using a base or under milder acidic conditions than the Blanc reaction.

Experimental Protocol (Adapted from similar reactions[7]):

-

Dissolve 4-nitrophenol in an aqueous solution of a base (e.g., NaOH).

-

Add an aqueous solution of formaldehyde (formalin).

-

Heat the mixture gently for several hours.

-

Cool the reaction and acidify to precipitate the product, 2-(hydroxymethyl)-4-nitrophenol.

-

Filter and recrystallize the product.

Step 2: Chlorination of 2-(Hydroxymethyl)-4-nitrophenol

Principle: The benzylic alcohol intermediate is converted to the target benzyl chloride. This is a standard transformation that can be accomplished with several reagents, most commonly thionyl chloride (SOCl₂) or concentrated hydrochloric acid. Thionyl chloride is often preferred for its clean reaction, as the byproducts (SO₂ and HCl) are gaseous.

Experimental Protocol (General Procedure):

-

Suspend 2-(hydroxymethyl)-4-nitrophenol in an inert solvent like dichloromethane or toluene.

-

Slowly add thionyl chloride (SOCl₂), possibly with a catalytic amount of dimethylformamide (DMF), at room temperature or with slight cooling.

-

Stir the reaction until completion (monitored by the cessation of gas evolution and TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Caption: Two-Step Synthesis via Hydroxymethyl Intermediate.

Causality and Field Insights

-

Safety Advantage: This route's primary appeal is that it avoids the in-situ formation of bis(chloromethyl) ether, a potent carcinogen that can be a byproduct of the Blanc reaction. This makes it a potentially safer alternative, especially for larger-scale synthesis.

-

Process Control: The two-step process allows for the isolation and purification of the hydroxymethyl intermediate, which can lead to a cleaner final product with a different impurity profile compared to the direct chloromethylation route.

-

Trade-off: The main disadvantage is the addition of a synthetic step, which can increase process time and cost while potentially lowering the overall yield.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on a multifactorial analysis of project goals, including scale, purity requirements, cost of starting materials, and safety infrastructure.

Table 3: Comparison of Synthetic Strategies

| Parameter | Route 1: Direct Chloromethylation | Route 2: Nitration | Route 3: Via Hydroxymethyl Int. |

| Starting Material | 4-Nitrophenol | 2-(Chloromethyl)phenol | 4-Nitrophenol |

| Number of Steps | 1 | 1 | 2 |

| Key Reagents | Formaldehyde, HCl, Lewis Acid | HNO₃, H₂SO₄ | Formaldehyde, Base, SOCl₂/HCl |

| Primary Safety Concern | Handling HCl gas; potential formation of bis(chloromethyl) ether | Highly exothermic; corrosive acids | Handling of thionyl chloride |

| Key Advantage | Most direct; widely documented | Good regioselectivity; useful if starting material is available | Avoids key carcinogen byproduct of Route 1 |

| Key Disadvantage | Safety/environmental concerns | Strict temperature control required | Lower process economy (2 steps) |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct chemical pathways.

-

The Direct Chloromethylation (Blanc Reaction) remains the most common and direct method, valued for its efficiency in a single step. However, it demands robust engineering controls to manage hazardous reagents and potential carcinogenic byproducts.

-

The Nitration of 2-(Chloromethyl)phenol offers excellent control of regioselectivity and is a strong alternative if the starting material is readily accessible. Its primary challenge lies in the strict management of highly exothermic reaction conditions.

-

The Two-Step Synthesis via a Hydroxymethyl Intermediate presents a compelling case from a safety and environmental perspective, circumventing the most hazardous aspects of the Blanc reaction. This benefit is balanced against the economic and time costs of an additional synthetic transformation.

Ultimately, the selection of an optimal route is not a one-size-fits-all decision. It requires a careful, evidence-based assessment of the specific constraints and objectives of the research or manufacturing campaign. This guide has laid out the core principles, practical methodologies, and critical decision-making factors to empower scientists to navigate this choice with expertise and confidence.

References

- Title: 2-(Chloromethyl)

- Title: 2-Chloromethyl-4-nitrophenol 96 2973-19-5 Source: Sigma-Aldrich URL

- Title: 2-(Chloromethyl)

- Title: 2-(chloromethyl)

- Title: 2-Chloromethyl-4-nitrophenol - 2973-19-5, C7H6ClNO3, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL

- Title: Preparation of 4-(hydroxymethyl)

- Title: 2-Chloromethyl-4-nitrophenol Source: ChemBK URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloromethyl-4-nitrophenol 96 2973-19-5 [sigmaaldrich.com]

- 3. This compound | CAS 2973-19-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | C7H6ClNO3 | CID 76305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4-nitrophenol

Introduction

2-(Chloromethyl)-4-nitrophenol (CAS No: 2973-19-5) is a versatile organic intermediate possessing a unique trifunctional structure: a phenolic hydroxyl group, an electrophilic chloromethyl group, and an electron-withdrawing nitro group on an aromatic scaffold.[1] This distinct combination of functional groups makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1] The reactivity of the benzylic halide is particularly useful for nucleophilic substitution reactions, allowing for the strategic introduction of diverse molecular fragments.[1]

Given its role as a critical building block, the unambiguous confirmation of its structure and the assessment of its purity are paramount for researchers and drug development professionals. Spectroscopic analysis provides the definitive means for this characterization.[1] This guide offers an in-depth exploration of the principal spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as applied to this compound. We will delve into the theoretical underpinnings, present validated experimental protocols, and provide a detailed interpretation of the expected spectral data, grounding our analysis in established chemical principles.

Molecular Identity

| Property | Value | Reference |

| CAS Number | 2973-19-5 | [2] |

| Molecular Formula | C₇H₆ClNO₃ | [3][4] |

| Molecular Weight | 187.58 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | α-Chloro-4-nitro-o-cresol, 2-hydroxy-5-nitrobenzyl chloride | [2] |

| Physical Form | Off-White Solid | [5] |

| Melting Point | 128 °C | [4][5] |

Part 1: Infrared (IR) Spectroscopy

Core Principle & Rationale

Infrared (IR) spectroscopy is a foundational technique for identifying functional groups within a molecule.[6] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum that acts as a molecular fingerprint.[6] For this compound, IR spectroscopy is indispensable for confirming the presence of the key O-H, N-O, C-Cl, and aromatic C=C bonds.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes a standard method for obtaining a high-quality solid-state IR spectrum. The potassium bromide (KBr) pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.[7]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Infrared lamp

Procedure:

-

Sample Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade KBr in an agate mortar. The goal is to create a fine, homogeneous powder.

-

Pellet Formation: Transfer a portion of the mixture to a pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.[7]

-

Background Acquisition: Place the empty sample holder in the FTIR instrument and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Acquisition: Mount the KBr pellet in the sample holder and place it in the instrument's beam path.

-

Data Collection: Acquire the sample spectrum, typically scanning over a range of 4000 to 400 cm⁻¹.[7] Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Data Interpretation: Expected Vibrational Modes

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Commentary |

| ~3400-3200 (broad) | O-H Stretch | Phenolic -OH | The broadness of this peak is indicative of intermolecular hydrogen bonding in the solid state. |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic Ring | These absorptions are characteristic of C-H bonds on the benzene ring.[8] |

| ~2960-2850 | C-H Stretch (sp³) | Chloromethyl -CH₂Cl | Asymmetric and symmetric stretching vibrations of the methylene group.[8] |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | These two bands are typical for the skeletal vibrations of a benzene ring. |

| ~1550-1475 | N=O Asymmetric Stretch | Nitro -NO₂ | This is a very strong and characteristic absorption. Conjugation with the aromatic ring shifts this band to a slightly lower wavenumber compared to aliphatic nitro compounds.[9][10] |

| ~1360-1290 | N=O Symmetric Stretch | Nitro -NO₂ | The second strong, defining peak for the nitro group, also influenced by aromatic conjugation.[9][10] |

| ~1250 | C-O Stretch | Phenolic C-O | Strong absorption associated with the stretching of the carbon-oxygen bond of the phenol. |

| ~800-600 | C-Cl Stretch | Chloromethyl -CH₂Cl | This absorption can be weak to medium in intensity and confirms the presence of the chloromethyl group. |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Analysis

Rationale: ¹H NMR provides a quantitative map of the proton environments in the molecule. The chemical shift of each proton is highly sensitive to the electronic effects of neighboring atoms and functional groups, while spin-spin coupling reveals the connectivity between adjacent, non-equivalent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7] DMSO-d₆ is often preferred for its ability to solubilize phenols and slow down the exchange of the acidic hydroxyl proton, allowing it to be observed more reliably.

-

Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: After tuning and shimming the spectrometer to ensure magnetic field homogeneity, acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The raw free induction decay (FID) is processed via Fourier transformation, followed by phase and baseline correction. The final spectrum is integrated to determine the relative number of protons corresponding to each signal.

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound dictates a specific and predictable ¹H NMR spectrum.

Caption: Predicted ¹H NMR assignments for this compound.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Phenolic -OH | >10 (in DMSO-d₆) | s (broad) | 1H | The acidic proton of phenols typically appears as a broad singlet at a high chemical shift, especially in hydrogen-bond-accepting solvents like DMSO.[11] |

| H-3 | ~8.3-8.5 | d | 1H | This proton is ortho to the strongly electron-withdrawing -NO₂ group, causing significant deshielding and a downfield shift. It is split into a doublet by its only neighbor, H-5. |

| H-5 | ~8.1-8.3 | dd | 1H | Positioned meta to the -NO₂ group and ortho to the -CH₂Cl group. It is split into a doublet of doublets by its two neighbors, H-3 and H-6. |

| H-6 | ~7.2-7.4 | d | 1H | This proton is ortho to the -OH group, which is electron-donating, and meta to the -NO₂ group. It is split into a doublet by its neighbor H-5. |

| -CH₂Cl | ~4.7-4.9 | s | 2H | The protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the aromatic ring. They appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Analysis

Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. While natural abundance of ¹³C is low (~1.1%), modern techniques like proton decoupling produce a simple spectrum where each unique carbon atom appears as a single line, providing a direct count of non-equivalent carbons.

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. The acquisition for a ¹³C spectrum typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A standard experiment is run with proton decoupling to simplify the spectrum by removing C-H splitting.[7][12]

Predicted ¹³C NMR Spectrum and Interpretation

Due to the lack of symmetry, all seven carbon atoms in this compound are chemically distinct and should produce seven unique signals.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-1 (-OH) | ~155-160 | The carbon directly attached to the electronegative oxygen of the hydroxyl group (ipso-carbon) is significantly deshielded and appears far downfield.[13] |

| C-4 (-NO₂) | ~140-145 | The ipso-carbon attached to the nitro group is also strongly deshielded. |

| C-3 | ~126-130 | Aromatic CH carbon ortho to the electron-withdrawing nitro group. |

| C-5 | ~124-128 | Aromatic CH carbon meta to the nitro group. |

| C-6 | ~115-120 | Aromatic CH carbon ortho to the electron-donating hydroxyl group. |

| C-2 (-CH₂Cl) | ~128-132 | Aromatic carbon bearing the chloromethyl substituent. Its chemical shift is influenced by both the adjacent -OH and the substituent itself. |

| -CH₂Cl | ~42-46 | The aliphatic carbon of the chloromethyl group. Its chemical shift is characteristic for a carbon singly bonded to a chlorine atom.[14] |

Part 3: Mass Spectrometry (MS)

Core Principle & Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small organic molecules, Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).[1] The energy imparted also causes the molecular ion to fragment in predictable ways. The resulting mass spectrum shows the relative abundance of the molecular ion and its various fragments, providing a definitive molecular weight and crucial structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the sample from impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target analyte.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with an EI source. A standard non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C). A temperature program for the GC oven is used to elute the compound (e.g., start at 100 °C, ramp to 280 °C).

-

MS Method: The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragments. The ion source temperature is typically set around 230 °C.

Predicted Mass Spectrum and Fragmentation Pattern

The analysis of the fragmentation pattern provides a confirmatory structural puzzle that complements NMR and IR data.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 187 . A key feature will be the M+2 peak at m/z 189 with an intensity of approximately one-third of the M⁺• peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Key Fragmentation Pathways:

-

Loss of Chlorine (M-Cl): Fragmentation of the C-Cl bond would yield a fragment at m/z 152 . This is often a favorable pathway for benzylic chlorides.

-

Loss of Chloromethyl Radical (M-CH₂Cl): Cleavage of the bond between the aromatic ring and the chloromethyl group would result in a 4-nitrophenol radical cation fragment at m/z 138 .

-

Loss of Nitrite Radical (M-NO₂): Fragmentation of the C-N bond can lead to the loss of a nitro group, giving a fragment at m/z 141 .

-

Part 4: Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the synergistic integration of data from multiple methods. The workflow below illustrates how IR, NMR, and MS are used in concert to provide an unambiguous structural confirmation of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the integrated application of IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of the critical hydroxyl, nitro, and chloromethyl functional groups. High-field ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeletons, respectively, confirming the precise substitution pattern on the aromatic ring. Finally, mass spectrometry provides the definitive molecular weight and corroborates the structure through predictable fragmentation patterns, including the characteristic isotopic signature of chlorine. Together, these techniques provide a self-validating system for the unequivocal identification and purity assessment of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.

- BenchChem. (n.d.). This compound for Research.

- Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-nitrophenol 96%.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.

- Docsity. (2022). Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds.

- Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.

- BenchChem. (n.d.). Spectroscopic Profile of o-Nitrophenol: A Technical Guide.

- PubChem. (n.d.). This compound.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry.

- University of California, Los Angeles. (n.d.). IR: nitro groups.

- GSRC. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Chemical-Suppliers.com. (n.d.). This compound.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- University of Wisconsin Colleges. (n.d.). 13C-NMR.

- ChemicalBook. (n.d.). 2-CHLOROMETHYL-4-NITROPHENOL.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- NOP – Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | CAS 2973-19-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2-CHLOROMETHYL-4-NITROPHENOL | 2973-19-5 [chemicalbook.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. docsity.com [docsity.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

synthesis of 2-(Chloromethyl)-4-nitrophenol

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-nitrophenol

Abstract

This guide provides a comprehensive technical overview of the (CAS No: 2973-19-5), a pivotal intermediate in the development of dyes and active pharmaceutical ingredients (APIs).[1] We will move beyond simple procedural lists to explore the underlying chemical principles, compare primary synthetic strategies, and provide detailed, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis, emphasizing safety, efficiency, and mechanistic insight.

Strategic Overview: Pathways to Synthesis

The is primarily achieved via two strategic pathways. The choice between them depends on available starting materials, scale, and desired purity profile.

-

Direct Electrophilic Chloromethylation (Blanc Reaction): This is the most common and direct route. It involves the reaction of 4-nitrophenol with formaldehyde and hydrogen chloride in an electrophilic aromatic substitution.[1] This method is often catalyzed by a Lewis acid, such as zinc chloride, to generate the reactive electrophile.[1]

-

Two-Step Hydroxymethylation and Subsequent Chlorination: This alternative strategy first introduces a hydroxymethyl group to form the 2-(hydroxymethyl)-4-nitrophenol intermediate, which is subsequently converted to the target chloromethyl compound. This pathway can offer better control and may avoid some of the aggressive conditions and potential byproducts of the Blanc reaction.

A third, less common route involves the nitration of 2-(chloromethyl)phenol.[1] This guide will focus on the first two, more prevalent methods.

Mechanistic Deep Dive: The Blanc Chloromethylation

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Blanc reaction is a classic electrophilic aromatic substitution (SEAr).

Step 1: Generation of the Electrophile The reaction begins with the protonation of formaldehyde by the strong acid (HCl), followed by the coordination of the Lewis acid catalyst (ZnCl₂). This facilitates the formation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺) or a related polarized complex.[1]

Step 2: Electrophilic Attack and Regioselectivity The core of the synthesis lies in the regioselectivity of the electrophilic attack on the 4-nitrophenol ring. The ring possesses two key substituents that govern the position of the incoming chloromethyl group:

-

Hydroxyl (-OH) Group: A powerful activating group and a strong ortho-, para- director due to its ability to donate electron density to the ring via resonance.

-

Nitro (-NO₂) Group: A strong deactivating group and a meta- director due to its powerful electron-withdrawing nature.

In this competitive scenario, the activating effect of the hydroxyl group is overwhelmingly dominant.[2] It strongly directs the incoming electrophile to the positions ortho to it. Since the para position is already occupied by the nitro group, the chloromethyl cation attacks one of the two equivalent ortho positions, leading to the desired product, this compound.[1]

Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Method 1: Direct Blanc Chloromethylation of 4-Nitrophenol

This protocol is a representative procedure based on established methodologies.[1]

Materials:

-

4-Nitrophenol

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Benzene or Toluene for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet tube, suspend 4-nitrophenol and a molar equivalent of paraformaldehyde in an organic solvent like dichloroethane.

-

Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (approx. 0.1-0.2 equivalents) to the suspension.

-

Reaction Initiation: Begin vigorous stirring and gently heat the mixture to 60-70°C.

-

HCl Introduction: Bubble dry hydrogen chloride gas through the reaction mixture for 4-5 hours, maintaining the temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture over ice water and separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with water and then carefully with saturated sodium bicarbonate solution until effervescence ceases. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent like benzene or a toluene/hexane mixture to yield pale yellow crystals.[1]

Method 2: Two-Step Synthesis via Hydroxymethyl Intermediate

This method offers an alternative for finer control.

Step 2A: Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

-

Reaction: React 4-nitrophenol with an excess of aqueous formaldehyde under basic conditions (e.g., using NaOH or K₂CO₃) at a controlled temperature (e.g., 40-50°C).

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from hot water to obtain 2-(hydroxymethyl)-4-nitrophenol.[3][4][5]

Step 2B: Chlorination of 2-(Hydroxymethyl)-4-nitrophenol

-

Reaction Setup: In a fume hood, suspend the dried 2-(hydroxymethyl)-4-nitrophenol in an inert solvent like DCM. Cool the mixture in an ice bath.

-

Chlorination: Add thionyl chloride (SOCl₂) dropwise (approx. 1.1-1.2 equivalents) to the cooled suspension with stirring. A small amount of a base like pyridine or DMF can be used as a catalyst.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully quench the reaction by slowly pouring it into ice water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize as described in Method 1.

Characterization and Data

Confirmation of the final product's identity and purity is essential.

| Property | Value | Source |

| CAS Number | 2973-19-5 | [6][7][8] |

| Molecular Formula | C₇H₆ClNO₃ | [6][9] |

| Molecular Weight | 187.58 g/mol | [6][8][9] |

| Appearance | Off-white to pale yellow solid | [8] |

| Melting Point | 128 °C (with decomposition) | [7][8] |

Expected Spectroscopic Data: [1]

-

¹H NMR: Expect signals corresponding to the aromatic protons (three distinct signals in the aromatic region), a singlet for the benzylic chloromethyl protons (-CH₂Cl) typically around 4.5-4.8 ppm, and a broad singlet for the phenolic hydroxyl proton (-OH).

-

Infrared (IR) Spectroscopy: Key vibrational modes include a broad O-H stretch (~3200-3500 cm⁻¹), characteristic asymmetric and symmetric stretches for the Ar-NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹), and a C-Cl stretch (~650-750 cm⁻¹).

Critical Safety Considerations

Chemical safety is paramount. The reagents used in this synthesis are hazardous and must be handled with extreme care.

-

Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. It reacts violently with water, releasing toxic gases (SO₂ and HCl).[10][11][12] It must be handled in a scrupulously dry environment under an inert atmosphere if possible. All glassware must be oven-dried. Quench excess thionyl chloride slowly and carefully by adding it to a large volume of ice-cold sodium bicarbonate or calcium hydroxide slurry with vigorous stirring.

-

Formaldehyde/Paraformaldehyde: Toxic and a known carcinogen. Avoid inhalation of dust or vapors.

-

Acids and Catalysts: Concentrated HCl and catalysts like ZnCl₂ are corrosive and can cause severe burns.[10]

-

Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.[13]

Conclusion

The is a well-established process, with the direct Blanc chloromethylation of 4-nitrophenol serving as the most prominent route. A thorough understanding of the underlying electrophilic substitution mechanism is key to controlling the reaction's regioselectivity and optimizing yield. For syntheses requiring milder conditions, a two-step approach involving a hydroxymethyl intermediate provides a reliable alternative. Regardless of the chosen path, strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents involved. This guide provides the foundational knowledge for researchers to approach this synthesis with confidence, efficiency, and a commitment to safety.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, L., et al. (n.d.). Synthesis of 2-chloro-4-nitrophenol by new way. CNKI. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2-Chloro-6-(ethylamino)-4-nitrophenol: A Key Hair Dye Intermediate. Retrieved from [Link]

-

ChemSynthesis. (2024). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

-

gsrs. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1953). Process for preparing 2-chloro-4-nitrophenol.

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound | CAS 2973-19-5. Retrieved from [Link]

-

Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

- Google Patents. (1995). Method of synthesis of 2-chloro-4-nitrophenol.

-

Chemistry Stack Exchange. (2015). What will be the major product on chlorination of m-nitrophenol? Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. eontrading.uk [eontrading.uk]

- 4. 39224-61-8|2-(Hydroxymethyl)-4-nitrophenol|BLD Pharm [bldpharm.com]

- 5. eontrading.uk [eontrading.uk]

- 6. This compound | C7H6ClNO3 | CID 76305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | CAS 2973-19-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. bionium.miami.edu [bionium.miami.edu]

- 12. westliberty.edu [westliberty.edu]

- 13. drexel.edu [drexel.edu]

An In-Depth Technical Guide to the Reaction Mechanism of 2-(Chloromethyl)-4-nitrophenol

Abstract